molecular formula C9H16 B1200222 cis-Hydrindane CAS No. 4551-51-3

cis-Hydrindane

Cat. No. B1200222
CAS RN: 4551-51-3
M. Wt: 124.22 g/mol
InChI Key: BNRNAKTVFSZAFA-DTORHVGOSA-N
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Description

Synthesis Analysis

The synthesis of functionalized cis-hydrindanes has been achieved through various innovative methods. For example, a sequential Diels-Alder/aldol approach has been employed to synthesize cis-hydrindanes and cis-decalins in a highly diastereoselective manner, demonstrating its utility in synthesizing natural products like Nootkatone and Noreremophilane (Handore, Seetharamsingh, & Reddy, 2013). Another method involves sequential inter- and intramolecular Michael reactions to efficiently access substituted cis-1-hydrindanones, showcasing the strategy's capability to stereoselectively construct up to three contiguous stereocenters (Liu et al., 2016).

Molecular Structure Analysis

The cis-hydrindane structure is characterized by its bicyclic nature, with significant attention given to the relative stability of its cis- and trans- isomers. Studies have indicated that while cis-hydrindanones generally exhibit more stability than their trans-counterparts, this rule is not universally applicable, urging a nuanced understanding of their molecular stability (Tori, 2015).

Chemical Reactions and Properties

Cis-hydrindanes undergo a variety of chemical reactions, enabling the synthesis of complex molecules. For instance, a ZnBr2-catalyzed Diels-Alder/carbocyclization cascade reaction has been developed for constructing highly functionalized cis-hydrindanes, which was successfully applied in the synthesis of the aglycon of dendronobiloside A (Han, Zhu, Gao, & Lee, 2011).

Scientific Research Applications

  • Synthesis of Natural Products : The cis-hydrindane motif is a key component in numerous natural products with significant biological activity. Researchers have developed stereoselective approaches to synthesize this framework, enabling the creation of complex molecules like faurinone and pleuromutilin, known for their antibacterial properties (Findley et al., 2011).

  • Synthesis of Functionalized cis-Hydrindanes : A highly diastereoselective method for synthesizing functionalized cis-hydrindanes and cis-decalins was developed, proving useful in the creation of natural products like Nootkatone, an insect repellent, and Noreremophilane (Handore et al., 2013).

  • Conformational Analysis : Studies on the energies and structures of cis and trans isomers of hydrindane and its derivatives provided insights into the nature of interactions leading to observed energy differences, aiding the understanding of cis-hydrindane's stability and reactivity (Allinger & Tribble, 1972).

  • Stereocontrolled Synthesis for Pharmaceutical Applications : Stereocontrolled synthesis methods for cis and trans ring junctions in hydrindane, decalin, and steroid systems have been developed, which are crucial for the production of steroidal and related molecules (Mandai et al., 1993).

  • Synthetic Intermediates for Reserpine : Researchers have devised a new approach to functionally embellished cis-hydrindane derivative, important for synthesizing reserpine, a medication used to treat high blood pressure and psychotic disorders (Mehta & Reddy, 1997).

  • Angiogenesis Inhibitors Based on cis-Hydrindanes : Noreremophilanes, a class of cis-hydrindanes, have been identified as potential inhibitors of angiogenesis, critical for cancer treatment. Using zebrafish assays, researchers synthesized and tested various noreremophilane derivatives for their anti-angiogenic properties (Muthukumarasamy et al., 2016).

Safety And Hazards

Cis-Hydrindane is classified as a dangerous substance. It may be fatal if swallowed and enters airways, and it is a flammable liquid and vapor . Safety measures include wearing protective gloves, eye protection, face protection, and using explosion-proof electrical/ventilating/lighting/equipment .

Future Directions

The cis-hydrindane motif is a key component in numerous natural products with significant biological activity. Researchers have developed stereoselective approaches to synthesize this framework, enabling the creation of complex molecules like faurinone and pleuromutilin, known for their antibacterial properties. The hydrindane nucleus often becomes the target for development into drug-like molecules for the treatment of disease .

properties

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNAKTVFSZAFA-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020887
Record name cis-Hexahydroindan
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Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Hydrindane

CAS RN

4551-51-3, 3296-50-2
Record name rel-(3aR,7aS)-Octahydro-1H-indene
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Record name Octahydro-1H-indene, cis-
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Record name cis-Hexahydroindan
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Record name cis-Hydrindane
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Record name trans-Hydrindane
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Record name OCTAHYDRO-1H-INDENE, CIS-
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Synthesis routes and methods

Procedure details

Hydrogenating the tetrahydroindane derivative with hydrogen in the presence of a palladium-, platinum-, or rhodium-containing hydrogenation catalyst to produce a perhydroindane derivative;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
634
Citations
TJK Findley, D Sucunza, LC Miller… - … A European Journal, 2008 - Wiley Online Library
… We wished to develop a stereoselective approach to the cis-hydrindane skeleton 1 that would … Here we report a flexible approach to the substituted cis-hydrindane skeleton that exploits …
H Shechter, DK Brain - Journal of the American Chemical Society, 1963 - ACS Publications
Liquid-phase nitration of (+)-3-methylheptane yields racemic 3-methyl-3-nitroheptane; the stereochemistry of the nitro compound was confirmed upon its conversion to optically inactive …
Number of citations: 18 pubs.acs.org
S Yin, K Takai, D Minato, K Sugimoto, H Ohtsu… - …, 2016 - researchgate.net
… of the steroidal BCD ring system with cis-hydrindane framework. The Diels-Alder substrate 9 was … Preparation of a precursor for steroidal BCD ring system with cis-hydrindane framework …
Number of citations: 3 www.researchgate.net
GR Callen - 1989 - search.proquest.com
The 2, 3, 3a, 6, 7, 7a-hexahydro-7a-methyl-1H-inden-1-one, a functionalized trans-hydrindane useful for the synthesis of tetracyclic steroids or vitamin d $\sb3 $ compounds, was …
Number of citations: 2 search.proquest.com
FF Fleming, S Gudipati - European journal of organic chemistry, 2008 - Wiley Online Library
… to the cis-hydrindane 35.45 Exclusive formation of the cis-hydrindane 35 implies cyclization … is relieved in conformer 66b leading to the cis-hydrindane. Relaxing the steric constraints by …
FF Fleming, VA Vu, BC Shook, M Rahman… - The Journal of …, 2007 - ACS Publications
… by an approximately equal amount of the cis-hydrindane 34. Sterically, there is a significant steric compression in conformation 32, leading to the cis-hydrindane, by virtue of the axial-…
Number of citations: 25 pubs.acs.org
G Mehta, DS Reddy - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… A particularly attractive feature of our simple approach is that both endo-tricyclic system 6 and the cis-hydrindane 7 are amenable to stereochemical control through their skeletal …
Number of citations: 15 pubs.rsc.org
KL Handore, B Seetharamsingh… - The Journal of Organic …, 2013 - ACS Publications
… Retrosynthetically, natural products based on the cis-hydrindane/cis-decalin skeleton could be constructed from the key intermediates, such as cis-hydrindane (A) or cis-decalin (B), …
Number of citations: 21 pubs.acs.org
D Townsend, K Shankland… - … A European Journal, 2020 - Wiley Online Library
… To demonstrate that it was also possible to access the more common trans-decalin-cis-hydrindane from these systems, we subjected tricyclic system 3 a to HCl gas in dichloromethane …
P SELLERS - Acta Chem. Scand, 1970 - actachemscand.org
… in structure, such as the introduction of an angular methyl group, the introduction of a ketone function in various parts of the ring system, or the partial locking of the cis-hydrindane …
Number of citations: 0 actachemscand.org

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